
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with the molecular formula C12H6Br2N3O3. It is characterized by the presence of bromine, nitro, and azo groups attached to a phenol ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- typically involves a multi-step process:
Bromination: Phenol is first brominated to introduce bromine atoms at the 2 and 6 positions. This is usually achieved using bromine in the presence of a catalyst like iron(III) bromide.
Nitration: The brominated phenol is then nitrated to introduce the nitro group at the 4 position. This step involves the use of concentrated nitric acid and sulfuric acid.
Azo Coupling: Finally, the nitrated and brominated phenol undergoes azo coupling with a diazonium salt derived from 4-nitroaniline. This step is carried out in an alkaline medium, typically using sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- follows similar steps but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process.
化学反応の分析
Types of Reactions
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
作用機序
The mechanism of action of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and nitro group also contribute to its reactivity, allowing it to participate in various chemical reactions.
類似化合物との比較
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- can be compared with other similar compounds such as:
Phenol, 2,4-dibromo-: Lacks the azo and nitro groups, making it less reactive in certain applications.
Phenol, 2,6-dibromo-4-nitro-: Similar but lacks the azo group, affecting its color properties.
Phenol, 2,6-dibromo-4-((4-aminophenyl)azo)-: Similar structure but with an amino group instead of a nitro group, altering its reactivity and applications.
Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- stands out due to its unique combination of bromine, nitro, and azo groups, which confer distinct chemical and physical properties, making it valuable in various fields.
特性
CAS番号 |
3281-96-7 |
|---|---|
分子式 |
C12H7Br2N3O3 |
分子量 |
401.01 g/mol |
IUPAC名 |
2,6-dibromo-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Br2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
InChIキー |
LGSLCBLDMDBWHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


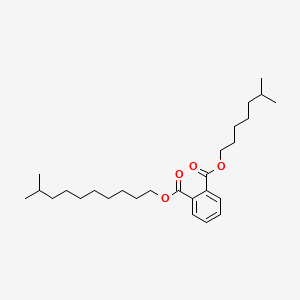

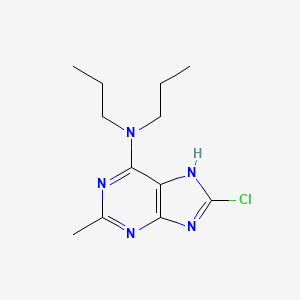
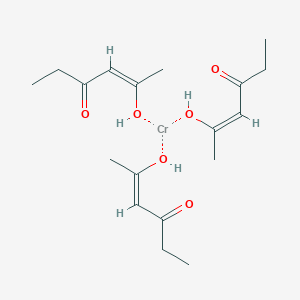

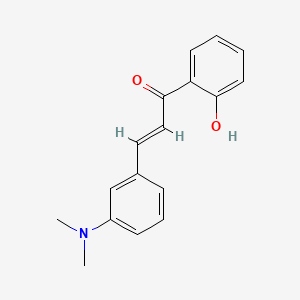


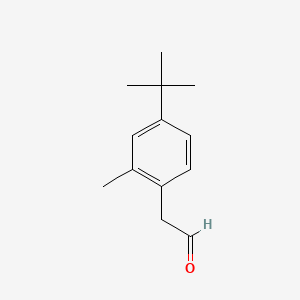
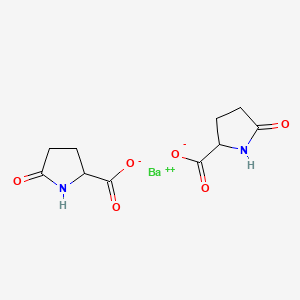
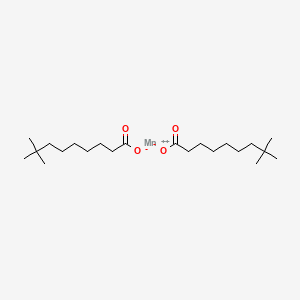
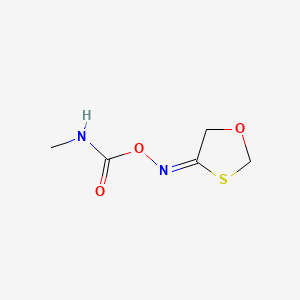

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)
